Cas no 1806699-84-2 (Ethyl 4-(2-carboxyethyl)-3-iodobenzoate)

Ethyl 4-(2-carboxyethyl)-3-iodobenzoate is a versatile organic compound with unique chemical properties. Its carboxyethyl group and iodo-substitution offer a platform for various synthetic transformations, including cross-coupling reactions and esterification processes. This compound's purity and stability make it an excellent choice for research and development applications in organic synthesis.
Ethyl 4-(2-carboxyethyl)-3-iodobenzoate structure
1806699-84-2 structure
商品名:Ethyl 4-(2-carboxyethyl)-3-iodobenzoate
CAS番号:1806699-84-2
MF:C12H13IO4
メガワット:348.133696317673
CID:4957953

Ethyl 4-(2-carboxyethyl)-3-iodobenzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-(2-carboxyethyl)-3-iodobenzoate
    • インチ: 1S/C12H13IO4/c1-2-17-12(16)9-4-3-8(10(13)7-9)5-6-11(14)15/h3-4,7H,2,5-6H2,1H3,(H,14,15)
    • InChIKey: DLLTWBACIRNJIW-UHFFFAOYSA-N
    • ほほえんだ: IC1C=C(C(=O)OCC)C=CC=1CCC(=O)O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 280
  • トポロジー分子極性表面積: 63.6
  • 疎水性パラメータ計算基準値(XlogP): 2.5

Ethyl 4-(2-carboxyethyl)-3-iodobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015004900-250mg
Ethyl 4-(2-carboxyethyl)-3-iodobenzoate
1806699-84-2 97%
250mg
470.40 USD 2021-06-21
Alichem
A015004900-500mg
Ethyl 4-(2-carboxyethyl)-3-iodobenzoate
1806699-84-2 97%
500mg
847.60 USD 2021-06-21
Alichem
A015004900-1g
Ethyl 4-(2-carboxyethyl)-3-iodobenzoate
1806699-84-2 97%
1g
1,534.70 USD 2021-06-21

Ethyl 4-(2-carboxyethyl)-3-iodobenzoate 関連文献

Ethyl 4-(2-carboxyethyl)-3-iodobenzoateに関する追加情報

Ethyl 4-(2-carboxyethyl)-3-iodobenzoate (CAS No. 1806699-84-2): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl 4-(2-carboxyethyl)-3-iodobenzoate, identified by its unique chemical identifier CAS No. 1806699-84-2, represents a significant compound in the realm of pharmaceutical chemistry. This organic molecule, characterized by its ester and iodine substituents, has garnered considerable attention due to its versatile applications in the synthesis of biologically active compounds. The presence of both an iodine atom and a carboxyethyl group makes it a valuable intermediate for constructing complex molecular architectures, particularly in the development of novel therapeutic agents.

The structural features of Ethyl 4-(2-carboxyethyl)-3-iodobenzoate contribute to its utility in various synthetic pathways. The iodine substituent at the 3-position allows for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in forming carbon-carbon bonds essential for drug design. Concurrently, the carboxyethyl group provides a reactive site for further functionalization, enabling the attachment of diverse pharmacophores. These attributes make it an indispensable building block in the synthesis of small-molecule drugs targeting a wide array of diseases.

In recent years, the pharmaceutical industry has witnessed a surge in the development of targeted therapies, particularly in oncology and inflammatory diseases. The demand for high-quality intermediates like Ethyl 4-(2-carboxyethyl)-3-iodobenzoate has escalated as researchers strive to optimize drug candidates for improved efficacy and reduced side effects. Current research highlights its role in synthesizing kinase inhibitors, which are critical in cancer treatment. For instance, studies have demonstrated its efficacy in constructing novel analogs of tyrosine kinase inhibitors (TKIs), which exhibit enhanced selectivity and potency against specific cancer cell lines.

The versatility of Ethyl 4-(2-carboxyethyl)-3-iodobenzoate extends beyond oncology. In the field of immunomodulation, researchers have leveraged its structural framework to develop compounds that modulate immune responses. Notably, derivatives of this intermediate have been explored as potential treatments for autoimmune disorders, where precise control over molecular interactions is paramount. The ability to modify both the ester and iodine functionalities allows for fine-tuning of pharmacological properties, leading to more effective therapeutic outcomes.

Advances in synthetic methodologies have further enhanced the utility of Ethyl 4-(2-carboxyethyl)-3-iodobenzoate. Recent innovations in flow chemistry and microwave-assisted synthesis have enabled more efficient and scalable production processes. These techniques not only improve yield but also minimize waste, aligning with the growing emphasis on sustainable pharmaceutical practices. Moreover, computational modeling has played a crucial role in predicting optimal reaction conditions, reducing experimental trial-and-error and accelerating drug discovery pipelines.

The impact of Ethyl 4-(2-carboxyethyl)-3-iodobenzoate on drug development is underscored by its incorporation into several clinical trials investigating novel therapeutics. Its role as a precursor in synthesizing lead compounds has been pivotal in advancing multiple drug candidates into human testing phases. For example, ongoing trials are evaluating derivatives of this intermediate for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The preclinical data generated from these studies highlight its significance as a cornerstone intermediate in medicinal chemistry.

Looking ahead, the future prospects for Ethyl 4-(2-carboxyethyl)-3-iodobenzoate appear promising as new synthetic strategies continue to emerge. The integration of artificial intelligence (AI) into drug discovery is expected to further enhance its applications by predicting novel molecular structures and optimizing synthetic routes. Additionally, the expansion into green chemistry principles will likely drive innovations aimed at reducing environmental impact while maintaining high chemical purity standards.

In conclusion, Ethyl 4-(2-carboxyethyl)-3-iodobenzoate (CAS No. 1806699-84-2) stands as a testament to the importance of specialized intermediates in modern pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for synthesizing complex bioactive molecules across multiple therapeutic areas. As scientific understanding progresses and new technologies evolve, this compound will undoubtedly continue to play a pivotal role in shaping the future of drug development.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD